molecular formula C9H14N2O3 B040115 Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate CAS No. 113968-03-9

Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No.: B040115
CAS No.: 113968-03-9
M. Wt: 198.22 g/mol
InChI Key: SNUOXSVEPBXFAJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

113968-03-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-14-8(12)6-5(2)11-9(3,13)7(6)10/h13H,4,10H2,1-3H3

InChI Key

SNUOXSVEPBXFAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(N=C1C)(C)O)N

Canonical SMILES

CCOC(=O)C1=C(C(N=C1C)(C)O)N

Synonyms

2H-Pyrrole-4-carboxylicacid,3-amino-2-hydroxy-2,5-dimethyl-,ethylester

Origin of Product

United States

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